2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione
Description
"2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione" is a phthalimide derivative characterized by a pyridine ring substituted with a chlorine atom at the 6-position and linked to the isoindoline-1,3-dione core via a methyl group.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRGOSBPDZVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558941 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-60-8 | |
| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Mediated Alkylation
A prominent method involves lithiation of protected pyridine derivatives followed by alkylation. For example, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes deprotonation with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C, generating a stabilized lithio species. Subsequent quenching with electrophiles like dimethylformamide (DMF) yields aldehydes, which can be further functionalized.
Example Protocol
Condensation with Isoindoline-1,3-dione
The methylene bridge can be formed via condensation between 6-chloropyridine-3-carboxaldehyde and isoindoline-1,3-dione precursors. In acidic or basic media, the aldehyde undergoes nucleophilic attack by an amine, followed by cyclodehydration to form the isoindoline ring.
Protecting Group Strategies for Functional Intermediates
Carbamate Protection
The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during lithiation and alkylation steps. For instance, Boc-protected intermediates enable selective functionalization of the pyridine ring without side reactions. Deprotection is achieved using Lewis acids like BCl₃ or BBr₃, which cleave the Boc group while preserving the chloropyridine moiety.
Hydroxyl and Carboxyl Protection
In related isoindoline-1,3-dione syntheses, methyl or benzyl esters serve as carboxyl-protecting groups. Hydrolysis with NaOH or LiOH regenerates free carboxylic acids, which are critical for cyclization.
Optimization of Reaction Conditions
Solvent and Base Selection
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Solvents : Polar aprotic solvents (e.g., acetic acid, DMF) enhance reaction rates by stabilizing ionic intermediates. For example, acetic acid facilitates cyclocondensation at 120°C.
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Bases : Triethylamine is preferred for deprotonation steps due to its mild basicity and compatibility with chloropyridine substrates.
Temperature and Time
Elevated temperatures (100–120°C) are critical for cyclization and dehydration steps, while cryogenic conditions (-78°C) are essential for lithiation to prevent side reactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyridinyl Group
The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the nitrogen atom. Reactions typically occur under basic or catalytic conditions:
For example, reaction with morpholine derivatives under basic conditions replaces chlorine with amine groups, forming pharmacologically relevant analogs .
Functionalization of the Phthalimide Moiety
The isoindoline-1,3-dione core undergoes characteristic reactions, including hydrolysis and reduction:
Hydrolysis
Under acidic or basic conditions, the phthalimide ring opens to form dicarboxylic acid derivatives:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂SO₄ | 2-((6-Chloropyridin-3-yl)methyl)phthalic acid |
| Basic hydrolysis | NaOH, KOH | Corresponding dicarboxylate salt |
This reaction is critical for generating intermediates in drug synthesis .
Reduction
The carbonyl groups of the phthalimide can be reduced to form amine derivatives:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 2-((6-Chloropyridin-3-yl)methyl)isoindoline |
| NaBH₄/Catalytic hydrogenation | H₂, Pd/C | Secondary amine derivatives |
Reduction pathways are employed to modify bioactivity, as seen in analogs with enhanced pharmacokinetic profiles .
Alkylation and Acylation Reactions
The methylene bridge (-CH₂-) between the pyridine and phthalimide groups can participate in alkylation or acylation:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides, base | N-alkylated derivatives |
| Acylation | Acetyl chloride, anhydrides | Acetylated products |
Patent highlights similar transformations using acetyl bromide to introduce acyl groups into related phthalimide structures.
Ring-Opening Reactions with Amines
The phthalimide ring reacts with primary amines to form imide derivatives:
| Amine | Conditions | Product |
|---|---|---|
| Aliphatic amines | Reflux in ethanol | N-substituted amine-phthalic acid conjugates |
| Aromatic amines | Catalytic acid | Aryl-imide hybrids |
This reactivity is exploited to create compounds with modified electronic and steric properties .
Oxidation Reactions
While less common, the methylene group can undergo oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, CrO₃ | Acidic aqueous media | Ketone or carboxylic acid derivatives |
Comparative Reactivity Table
| Reaction Site | Reaction Type | Key Reagents | Applications |
|---|---|---|---|
| Chloropyridinyl chlorine | Nucleophilic substitution | Amines, Pd catalysts | Drug intermediate synthesis |
| Phthalimide carbonyl | Hydrolysis/Reduction | LiAlH₄, NaOH | Bioactive molecule generation |
| Methylene bridge | Alkylation/Acylation | Acetyl bromide, alkyl halides | Structural diversification |
Key Research Findings
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Anticancer Derivatives : Substitution at the chloropyridinyl position with morpholine or piperidine groups enhances kinase inhibition .
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Antimicrobial Activity : Alkylated analogs show improved bacterial membrane penetration .
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Industrial Synthesis : Continuous flow reactors optimize large-scale production of intermediates .
This compound’s versatility in nucleophilic, redox, and functionalization reactions makes it a valuable scaffold in medicinal and industrial chemistry.
Scientific Research Applications
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Hydrophobicity : Hydroxyalkyl-substituted derivatives (e.g., 2-(3-hydroxypropyl)isoindoline-1,3-dione ) exhibit lower logP values (~0.84 similarity to the target compound) compared to aryl-substituted analogs, which are more lipophilic .
- Crystallinity: Chlorinated derivatives like 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione form stable crystals due to halogen-mediated intermolecular interactions, a property likely shared by the target compound .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Substituent Effects on Activity
| Substituent Type | Example Compound | Impact on Activity |
|---|---|---|
| Chlorinated aryl | 2-(4-bromo-2-chloro-6-methylphenyl)isoindoline-1,3-dione | Enhances antioxidant and neuroprotective activity |
| Hydroxyalkyl | 2-(3-hydroxypropyl)isoindoline-1,3-dione | Increases hydrophilicity, reduces membrane permeability |
| Trifluoromethylphenyl | 2-(2-(trifluoromethyl)benzyl)isoindoline-1,3-dione | Improves metabolic stability and target binding |
| Pyridinylmethyl | Target compound | Potential for enhanced CNS penetration and electronic modulation |
Research Findings and Trends
Substituent Position Matters : Meta-substituted chlorobenzyl groups (e.g., 3-chlorobenzyl) show better anticancer activity than para-substituted analogs, likely due to steric and electronic compatibility with target proteins .
Halogenation Enhances Bioactivity : Chlorine and fluorine atoms improve antioxidant and neuroprotective effects by stabilizing radical intermediates and enhancing lipophilicity .
Synthetic Limitations : Epoxide-based syntheses yield moderate results (26–36%), suggesting room for optimization in generating the target compound .
Biological Activity
2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉ClN₂O₂, with a molecular weight of approximately 272.69 g/mol. The compound features an isoindoline moiety and a chloropyridine group, contributing to its unique chemical properties and biological activities. Its structure allows for various chemical interactions, making it a candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. Its mode of action may involve the inhibition of key kinases or enzymes involved in cancer progression.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies suggesting its effectiveness against certain bacterial strains.
Anticancer Studies
A significant body of research has focused on the anticancer properties of this compound. For instance:
- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate (GI) of around 12.53%, highlighting its potential as an anticancer agent .
Antimicrobial Studies
Research into the antimicrobial activity of this compound has also yielded promising results:
- Inhibition Assays : Studies have demonstrated that this compound can effectively inhibit the growth of certain pathogenic bacteria, suggesting its potential application in treating infections.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Isoindoline moiety + chloropyridine | Moderate (GI ~12.53%) | Effective against some strains |
| 2-((6-Methoxypyridin-3-yl)amino)isoindoline | Similar scaffold with methoxy group | Higher (EC50 = 753 μg/mL) | Not specified |
| Phthalimide derivatives | Various substitutions on phthalimide | Variable | Notable inhibition |
Case Studies and Clinical Implications
While extensive clinical data on this compound is still lacking, preliminary findings suggest that further exploration could lead to significant therapeutic applications:
- Cancer Treatment : Given its inhibitory effects on cancer cell proliferation, ongoing studies aim to elucidate its mechanism and optimize its structure for enhanced efficacy.
- Infection Control : Its antimicrobial properties position it as a potential candidate for developing new antibiotics or adjunct therapies in infectious disease management.
Q & A
Q. Advanced: How can researchers address low yields in the alkylation step during synthesis?
Low yields may arise from steric hindrance at the pyridinyl methyl position or competing side reactions (e.g., over-alkylation). Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity, as seen in for alkyne trimerization.
- Protecting groups : Temporarily blocking reactive sites on the pyridine ring (e.g., using Boc groups) improves selectivity. highlights alkoxy-substituted isoindoline-diones synthesized via protected intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as demonstrated in for fluorinated analogs .
Basic: What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C-NMR : Key for confirming the methylene bridge (–CH₂–) between the pyridine and isoindoline-dione moieties. In CDCl₃, the methylene protons appear as a singlet near δ 4.8–5.2 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm. provides NMR data for structurally similar isoindoline-diones .
- HRMS : Validates the molecular ion peak (e.g., [M+H]⁺) with an expected m/z of 301.08 (C₁₅H₁₀ClN₂O₂) .
- XRD : details crystallographic parameters for brominated analogs, emphasizing the planar isoindoline-dione core and bond angles .
Q. Advanced: How to resolve discrepancies in NMR data due to solvent effects or tautomerism?
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) by observing signal splitting at low temperatures.
- DFT calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311++G(d,p) level), as applied in for vibrational spectra analysis .
Basic: What are the known biological activities of isoindoline-1,3-dione derivatives?
Isoindoline-diones are explored as kinase inhibitors, PROTACs (), and anti-cancer agents. For example, thalidomide analogs () modulate cereblon E3 ligase activity. The chloropyridinyl group in this compound may enhance binding to hydrophobic pockets in target proteins .
Q. Advanced: How to design derivatives for selective targeting of specific enzymes?
- Structure-activity relationship (SAR) : Modify the pyridine substituents (e.g., replacing Cl with F or CF₃) to alter electron density and steric bulk. demonstrates fluorination strategies for improving metabolic stability.
- Molecular docking : Use crystallographic data (e.g., ) to model interactions with active sites. For example, the isoindoline-dione carbonyl groups may hydrogen-bond with catalytic lysine residues .
Basic: What computational methods are used to predict physicochemical properties?
- LogP : Experimental LogP for analogs ranges from 1.7–2.5 (), indicating moderate hydrophobicity.
- PSA (Polar Surface Area) : Calculated PSA ≈ 54 Ų (), suggesting moderate permeability.
- DFT studies : used B3LYP/6-311++G(d,p) to analyze vibrational modes and HOMO-LUMO gaps, critical for reactivity predictions .
Q. Advanced: How to validate computational models against experimental data?
- Benchmarking : Compare DFT-calculated NMR shifts with experimental data (e.g., vs. 20).
- MD simulations : Assess solvation effects on stability, as seen in for fluorinated derivatives .
Basic: What are the stability and storage recommendations?
Q. Advanced: How to analyze degradation pathways under accelerated conditions?
- Forced degradation studies : Expose to heat (40–60°C), UV light, or oxidative stress (H₂O₂). Use LC-MS to identify byproducts (e.g., phthalic acid derivatives). ’s alkoxy analogs degraded via cleavage of the methylene bridge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
